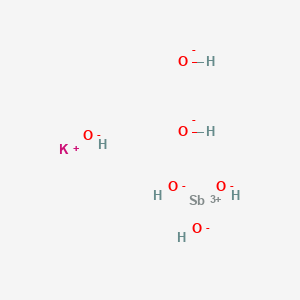

Kaliumhexahydroxoantimonat(V)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Potassium hexahydroxoantimonate, with the chemical formula K[Sb(OH)₆], is a white crystalline solid composed of potassium cations and hexahydroxoantimonate anions . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Wissenschaftliche Forschungsanwendungen

Potassium hexahydroxoantimonate has numerous scientific research applications. It is used as a reagent in chemical reactions, particularly in the synthesis of other antimony compounds . In the field of chemistry, it is utilized in the manufacturing of glass, ceramics, and pigments . In biology and medicine, it has been studied for its potential antimicrobial and antitumor properties . Additionally, it is used in the removal of cobalt from radioactive waste, making it valuable in environmental and industrial applications .

Wirkmechanismus

Target of Action

Potassium hexahydroxoantimonate is a chemical compound of antimony It’s known that antimony compounds generally interact with a wide number of exogenous and endogenous hydrophobic electrophiles .

Mode of Action

It is known to participate in the conjugation of reduced glutathione to a wide number of exogenous and endogenous hydrophobic electrophiles . This suggests that it may play a role in detoxification processes.

Biochemical Pathways

It’s known to catalyze isomerization reactions that contribute to the biosynthesis of steroid hormones , indicating its potential involvement in steroid hormone pathways.

Result of Action

It’s known to be used as a precursor salt to synthesize antimony oxide (sb2o3), which is applicable as a sorbent material for the removal of cobalt from radioactive waste . It’s also used to synthesize amphiphilic antimony(V) complexes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of potassium hexahydroxoantimonate. For instance, it’s recommended to use this compound only outdoors or in a well-ventilated area . It’s also known to be harmful if swallowed or inhaled, and toxic to aquatic life with long-lasting effects , indicating that its action and efficacy can be influenced by environmental conditions and exposure routes.

Vorbereitungsmethoden

Potassium hexahydroxoantimonate can be synthesized through several methods. One common method involves the hydrolysis of antimony pentachloride or the acidification of potassium hexahydroxoantimonate . Another method includes the oxidation of antimony trioxide with nitric acid . Industrial production often involves these synthetic routes under controlled conditions to ensure high purity and yield.

Analyse Chemischer Reaktionen

Potassium hexahydroxoantimonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can react with concentrated potassium hydroxide to form potassium hexahydroxoantimonate . Additionally, it can be used as a precursor to synthesize antimony oxide, which is applicable as a sorbent material for the removal of cobalt from radioactive waste . The major products formed from these reactions depend on the specific reagents and conditions used.

Vergleich Mit ähnlichen Verbindungen

Potassium hexahydroxoantimonate can be compared with other similar compounds, such as antimony pentoxide and potassium antimonate. Antimony pentoxide, with the chemical formula Sb₂O₅, is another compound of antimony and oxygen that contains antimony in the +5 oxidation state . Both compounds have applications in the synthesis of other antimony compounds and in environmental and industrial processes. potassium hexahydroxoantimonate is unique in its specific interactions with sulfhydryl groups and its potential antimicrobial and antitumor properties .

Eigenschaften

CAS-Nummer |

12208-13-8 |

|---|---|

Molekularformel |

H6KO6Sb |

Molekulargewicht |

262.90 g/mol |

IUPAC-Name |

potassium;antimony(5+);hexahydroxide |

InChI |

InChI=1S/K.6H2O.Sb/h;6*1H2;/q+1;;;;;;;+5/p-6 |

InChI-Schlüssel |

DUBGVNNAYGFUKU-UHFFFAOYSA-H |

SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[K+].[Sb+3] |

Kanonische SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[K+].[Sb+5] |

Herkunft des Produkts |

United States |

Q1: What are the potential toxicity concerns associated with meglumine antimoniate synthesized using potassium hexahydroxoantimonate?

A2: Research indicates that meglumine antimoniate synthesized using potassium hexahydroxoantimonate (AM1) may induce renal and cardiac toxicity, potentially linked to the higher residual potassium content (113 mmol/L) observed in this formulation []. Specifically, AM1 administration in rats led to increased serum potassium levels and significant variations in electrocardiogram (ECG) parameters like the QT and QTc intervals, suggesting potential cardiac risks []. These findings emphasize the importance of controlling residual potassium levels during synthesis and highlight the need for further investigation into the long-term safety profile of AM1.

Q2: Beyond meglumine antimoniate, are there other applications of potassium hexahydroxoantimonate in pharmaceutical research?

A3: Yes, potassium hexahydroxoantimonate is being explored for the development of novel anti-leishmanial compounds. For instance, it serves as a precursor in synthesizing pentavalent antimony-quercetin complexes []. Quercetin, a flavonoid with known leishmanicidal properties, forms a complex with antimony(V) from potassium hexahydroxoantimonate []. This complex formation, confirmed through techniques like spectrofluorimetry, UV-Vis spectrophotometry, and X-ray diffraction, demonstrates the potential of potassium hexahydroxoantimonate in developing innovative therapeutic agents against leishmaniasis [].

Q3: What analytical techniques are important for characterizing and evaluating the quality of potassium hexahydroxoantimonate and its derivatives?

A3: Characterization of potassium hexahydroxoantimonate and its derivatives relies on various analytical techniques. These include:

- Elemental analysis (C, H, N): To determine the elemental composition and purity of the synthesized compound [].

- Atomic absorption spectroscopy: To quantify the amount of antimony present in the sample [].

- Proton nuclear magnetic resonance (NMR) spectroscopy: To analyze the structure and coordination behavior of molecules interacting with antimony [].

- High-resolution positive-ion electrospray ionization mass spectrometry (ESI(+)-MS): To identify the different ionic species present and their relative abundance, providing insights into the composition and purity of the compound [].

- X-ray diffraction (XRD): To analyze the crystallinity of the compound, differentiating it from starting materials and revealing structural information [].

- Energy-dispersive X-ray (EDX) analysis: To confirm the presence of specific elements, like antimony, within the sample [].

- Fourier transform infrared (FT-IR) spectroscopy: To identify functional groups and characterize the binding sites within the complex [].

- Thermogravimetric analysis (TGA): To assess the thermal stability and decomposition patterns of the compound [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Diiodobicyclo[2.2.2]octane](/img/structure/B85546.png)